molecular formula C10H9IO B11848194 4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11848194
M. Wt: 272.08 g/mol
InChI Key: GJIORQHQAPBTOP-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of an iodine atom and a methyl group on the indenone structure makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the iodination of 5-methyl-2,3-dihydro-1H-inden-1-one. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool in imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The iodine atom and the indenone structure may facilitate binding to enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    4-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom, which may result in different biological activities and chemical reactivity.

Uniqueness

4-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological properties. The iodine atom can participate in various substitution reactions, making the compound a valuable intermediate in organic synthesis. Additionally, the compound’s potential biological activities make it an interesting subject for further research in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

4-iodo-5-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3H,4-5H2,1H3

InChI Key

GJIORQHQAPBTOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)CC2)I

Origin of Product

United States

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